N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide
Description
N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide is a synthetic heterocyclic compound featuring a tetrahydroquinazolinone core fused with a furan-2-carboxamide moiety and substituted with a 3,4,5-trimethoxyphenyl group. Structural characterization of such compounds often employs crystallographic techniques, as exemplified by the widespread use of SHELX software in small-molecule refinement .
Properties
Molecular Formula |
C22H21N3O6 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21N3O6/c1-28-18-9-13(10-19(29-2)20(18)30-3)12-7-15-14(16(26)8-12)11-23-22(24-15)25-21(27)17-5-4-6-31-17/h4-6,9-12H,7-8H2,1-3H3,(H,23,24,25,27) |
InChI Key |
COCYGUZOAHALGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: This step may involve the use of a Friedel-Crafts acylation reaction to attach the trimethoxyphenyl group to the quinazolinone core.
Formation of the Furan-2-Carboxamide Moiety: This can be accomplished by reacting the intermediate compound with furan-2-carboxylic acid or its derivatives under appropriate coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: It could be investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound may find use in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituent patterns, and reported biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocyclic System: The tetrahydroquinazolinone core in the target compound is distinct from the dihydroquinazolinone (CAS 878972-23-7) and tetrahydrotriazolopyrimidine (CAS 1092782-97-2) systems.
Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound introduces three methoxy groups, which are electron-donating and may enhance interactions with hydrophobic binding pockets. The furan-2-carboxamide moiety in the target compound differs from the 4-fluorophenyl group in CAS 1092782-97-2. Fluorine’s electronegativity in the latter may improve metabolic stability, while the furan ring could modulate electronic properties and hydrogen-bonding capacity .
Hypothetical Biological Activity: Quinazoline derivatives (e.g., the target compound and CAS 878972-23-7) are frequently associated with kinase inhibition (e.g., EGFR inhibitors) due to their ability to mimic ATP-binding motifs. The triazolopyrimidine derivative (CAS 1092782-97-2) may exhibit neuroprotective effects, as triazole rings are known to enhance blood-brain barrier penetration .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide?
The compound can be synthesized via multi-step condensation reactions. For example:
- Step 1 : React a 3,4,5-trimethoxyphenyl precursor with a tetrahydroquinazolinone intermediate under reflux in ethanol or THF.
- Step 2 : Introduce the furan-2-carboxamide moiety via nucleophilic substitution or coupling reactions.
- Purification : Use column chromatography (e.g., ethyl acetate/light petroleum gradients) or recrystallization from ethanol. Similar protocols are detailed for structurally related carboxamides and thiadiazoles .
Advanced: How can computational docking studies be optimized to predict the binding interactions of this compound with target proteins?
- Tool Selection : AutoDock Vina is recommended for its improved scoring function and multithreading capabilities, enabling rapid screening of binding modes .
- Parameter Setup : Define the binding pocket using grid maps (default size: 25 ų) and set exhaustiveness to 20 for thorough sampling.
- Validation : Cross-check top poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability under physiological conditions .
Basic: What spectroscopic and analytical techniques are critical for structural confirmation?
- 1H-NMR : Identify key protons, such as aromatic methoxy groups (~δ 3.8–4.0 ppm) and tetrahydroquinazolinone NH/CO signals (~δ 10–12 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns.
Advanced: How can discrepancies between computational docking predictions and experimental bioactivity data be resolved?
- Protonation State : Ensure the ligand’s ionization state matches physiological pH (use tools like MarvinSketch).
- Solvent Effects : Incorporate explicit water molecules in MD simulations to account for solvation.
- Experimental Validation : Perform competitive binding assays (e.g., SPR or ITC) to measure binding affinities quantitatively .
Basic: What purification strategies are effective post-synthesis?
- Column Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility.
- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water gradients.
Advanced: What crystallographic methods are suitable for determining the compound’s 3D structure?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
- Refinement : Process data with SHELXL for small-molecule refinement, leveraging restraints for disordered moieties (e.g., trimethoxyphenyl groups) .
- Validation : Check the CIF file using PLATON to ensure geometric plausibility and absence of twinning.
Basic: What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with cisplatin as a positive control .
- Enzyme Inhibition : Test against kinases or HDACs using fluorogenic substrates.
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?
- Core Modifications : Replace the furan-2-carboxamide with other heterocycles (e.g., thiophene or pyridine) to assess electronic effects.
- Substituent Tuning : Vary methoxy groups on the phenyl ring to study steric and hydrophobic contributions .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond donors/acceptors).
Basic: How can solubility and stability be assessed for in vitro studies?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, followed by HPLC quantification.
- Stability : Incubate the compound in simulated biological fluids (e.g., plasma or SGF) and monitor degradation via LC-MS.
Advanced: What strategies mitigate spectral overlap in NMR analysis of complex mixtures?
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., aromatic protons).
- Isotopic Labeling : Synthesize 13C-labeled analogs to track specific carbons.
- Solvent Screening : Test deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to shift exchangeable protons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
